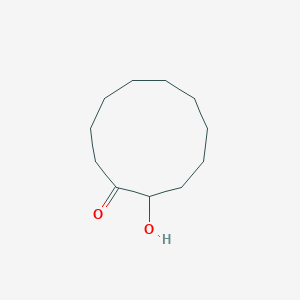
2-Hydroxycycloundecan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxycycloundecan-1-one is an organic compound belonging to the class of cycloalkanones It features a hydroxyl group (-OH) attached to the cycloundecanone ring, making it a hydroxy-substituted cycloundecanone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxycycloundecan-1-one can be achieved through several methods. One common approach involves the hydroxylation of cycloundecanone using oxidizing agents. For instance, the reaction of cycloundecanone with hydrogen peroxide in the presence of a catalyst such as sodium tungstate can yield this compound. The reaction conditions typically involve moderate temperatures and controlled pH to ensure selective hydroxylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments ensures high selectivity and purity of the final product. Additionally, industrial processes may incorporate purification steps such as distillation or crystallization to obtain the desired compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxycycloundecan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form a secondary alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of cycloundecanone or cycloundecanoic acid.
Reduction: Formation of 2-hydroxycycloundecanol.
Substitution: Formation of various substituted cycloundecanones depending on the substituent introduced.
Applications De Recherche Scientifique
2-Hydroxycycloundecan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Hydroxycycloundecan-1-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes within biological systems. These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxycyclohexanone: A smaller cycloalkanone with similar hydroxylation.
2-Hydroxycyclopentanone: Another smaller cycloalkanone with a hydroxyl group.
Cycloundecanone: The parent compound without the hydroxyl group.
Uniqueness
2-Hydroxycycloundecan-1-one is unique due to its larger ring size compared to other hydroxy-substituted cycloalkanones. This larger ring size can influence its chemical reactivity and interactions with biological targets. Additionally, the presence of the hydroxyl group provides opportunities for further functionalization and derivatization, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
57620-93-6 |
|---|---|
Formule moléculaire |
C11H20O2 |
Poids moléculaire |
184.27 g/mol |
Nom IUPAC |
2-hydroxycycloundecan-1-one |
InChI |
InChI=1S/C11H20O2/c12-10-8-6-4-2-1-3-5-7-9-11(10)13/h10,12H,1-9H2 |
Clé InChI |
SIYYPNBHLUQIBD-UHFFFAOYSA-N |
SMILES canonique |
C1CCCCC(C(=O)CCCC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


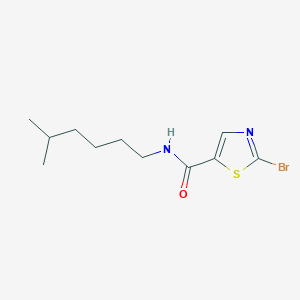


![[(1R)-2,2,4-Trimethylcyclopent-3-en-1-yl]acetaldehyde](/img/structure/B14629987.png)
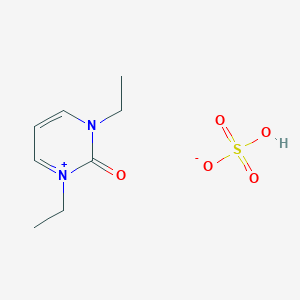
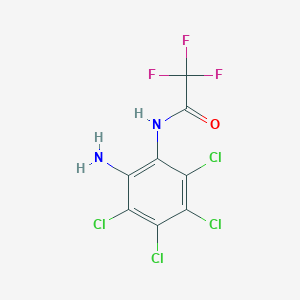


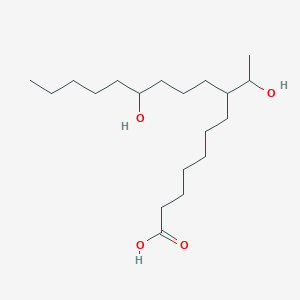
![1-[(Anthracen-9-YL)methyl]pyridin-1-ium chloride](/img/structure/B14630026.png)

![Ethyl 7-ethyl-6-oxooctahydro-2h-pyrazino[1,2-c]pyrimidine-2-carboxylate](/img/structure/B14630041.png)


